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Compound of Interest

Compound Name: AS6

Cat. No.: B15608052

Welcome to the technical support center for SASS6 antibodies. This resource is designed to
assist researchers, scientists, and drug development professionals in optimizing their
experiments and troubleshooting common issues.

Frequently Asked Questions (FAQSs)

Q1: What is SASS6 and what is its primary function?

Spindle assembly abnormal protein 6 homolog (SASS6) is a key regulatory protein essential for
centriole duplication.[1][2] Centrioles are core components of the centrosome, which serves as
the primary microtubule-organizing center in animal cells and is crucial for cell division. SASS6
is a central component of the cartwheel structure, which establishes the nine-fold symmetry of
a new centriole.[1][3] The levels of SASS6 oscillate during the cell cycle; it accumulates at the
end of G1 phase and is degraded during mitosis.[4]

Q2: What is the expected molecular weight of SASS6 in a Western Blot?

The predicted molecular weight of human SASS6 is approximately 74 kDa.[5] However, the
observed molecular weight in a Western Blot may vary due to post-translational modifications
such as ubiquitination and phosphorylation.[6][7]

Q3: In which cellular compartment does SASS6 localize?

SASSG6 is a centrosomal protein.[8] Specifically, it localizes to the centrioles and is transiently
associated with nascent procentrioles during their formation. Therefore, in immunofluorescence
experiments, a punctate staining pattern at the centrosome is expected.
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Q4: Which cell lines are recommended as positive controls for SASS6 expression?

HelLa, MCF-7, HepG2, A549, and HCT116 cell lines have been reported to express SASS6
and can be used as positive controls in Western Blotting and Immunofluorescence.[8][9]
Human testis tissue is also a good positive control.[3]

Q5: Are there any recommended negative controls?

For a negative control, cells with siRNA-mediated knockdown of SASS6 can be used to
validate antibody specificity. Additionally, SASS6 knockout mouse embryonic stem cells
(mESCs) can serve as a negative control.[3]

Troubleshooting Guides
Western Blotting

Q: | am observing multiple bands in my Western Blot. What could be the cause?
Multiple bands when probing for SASS6 can arise from several factors:

o Protein Degradation: Lower molecular weight bands may indicate proteolytic degradation of
SASS6.[10][11]

o Solution: Always use fresh cell lysates and add a protease inhibitor cocktail to your lysis
buffer.[10][11]

o Post-Translational Modifications (PTMs): Higher molecular weight bands could be due to
PTMs like ubiquitination or phosphorylation, which SASS6 is known to undergo.[6][7][11]

o Solution: Consult the literature for known PTMs of SASS6. You can treat your lysate with
appropriate enzymes (e.g., a deubiquitinase or phosphatase) to see if the higher
molecular weight bands shift.

e Protein Multimers: SASS6 is known to form homodimers.[2] Insufficient sample reduction can
lead to the appearance of higher molecular weight bands corresponding to dimers or larger
oligomers.[10]
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o Solution: Ensure complete reduction of your samples by adding fresh DTT or f3-
mercaptoethanol to your loading buffer and boiling the samples for an adequate amount of
time before loading.[10][12]

» Non-specific Antibody Binding: The primary or secondary antibody may be binding to other
proteins.

o Solution: Optimize the antibody concentrations. Titrate the primary antibody and use the
lowest concentration of secondary antibody that still provides a good signal. Increase the
stringency of your washes by adding a detergent like Tween-20.[11]

Q: | am not getting any signal or a very weak signal in my Western Blot. What should | do?

A weak or absent signal for SASS6 can be addressed by considering the following:

Low Protein Expression: The cell line or tissue you are using may have low endogenous
levels of SASS6.

o Solution: Use a positive control cell line known to express SASS6 (e.g., HeLa, MCF-7) to
confirm your experimental setup is working.[8] Increase the amount of protein loaded onto
the gel.

Inactive Antibody: The antibody may have lost its activity.

o Solution: Ensure the antibody has been stored correctly according to the manufacturer's
datasheet. Avoid repeated freeze-thaw cycles.

Suboptimal Antibody Dilution: The antibody concentration may be too low.

o Solution: Optimize the primary antibody concentration by performing a titration. Try
incubating the primary antibody overnight at 4°C.[13]

Inefficient Protein Transfer: The transfer of SASS6 from the gel to the membrane may be
incomplete.

o Solution: Verify a successful transfer by staining the membrane with Ponceau S before
blocking. For a protein of ~74 kDa, ensure adequate transfer time and appropriate buffer
composition.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.abcam.com/en-us/technical-resources/troubleshooting/unexpected-multiple-bands-western-blot
https://www.bio-rad-antibodies.com/western-blot-unusual-unexpected-bands-western-blotting.html
https://www.sinobiological.com/category/wb-troubleshooting-multiple-bands
https://www.ptglab.com/products/SASS6-Antibody-21377-1-AP.htm
https://www.thermofisher.com/jp/ja/home/life-science/protein-biology/protein-biology-learning-center/protein-gel-electrophoresis-information/western-blot-troubleshooting.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Immunofluorescence (IF) / Immunocytochemistry (ICC)

Q: I am observing high background or non-specific staining in my immunofluorescence
experiment.

High background can obscure the specific SASS6 signal at the centrosome. Here are some
potential causes and solutions:

e Antibody Concentration is Too High: Both primary and secondary antibody concentrations
can contribute to background.[14]

o Solution: Titrate your primary antibody to find the optimal concentration that gives a clear
signal with low background. Also, optimize the secondary antibody concentration.[14]

» Inadequate Blocking: Insufficient blocking can lead to non-specific binding of antibodies.

o Solution: Ensure you are using an appropriate blocking buffer (e.g., BSA or serum from the
same species as the secondary antibody) and block for a sufficient amount of time.

» Non-specific Secondary Antibody Binding: The secondary antibody may be binding to non-
target proteins.

o Solution: Run a control where you omit the primary antibody to check for non-specific
binding of the secondary antibody.[14]

o Autofluorescence: Some cell types exhibit natural fluorescence.

o Solution: Examine an unstained sample under the microscope to check for
autofluorescence. If present, you may need to use specific quenching agents or choose
fluorophores with different excitation/emission spectra.

Q: The SASSG6 signal is not localized to the centrosome as expected.
Incorrect localization of the SASS6 signal can be due to several factors:

o Cell Cycle Stage: SASS6 localization and levels fluctuate throughout the cell cycle. It is
recruited to centrioles at the onset of duplication.[2]
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o Solution: Synchronize your cells to enrich for a population in the G1/S phase to better
visualize centrosomal localization.

o Fixation and Permeabilization Issues: The fixation method may be masking the epitope, or
permeabilization may be insufficient.

o Solution: Different fixation methods (e.g., methanol vs. paraformaldehyde) can affect
antibody binding. Refer to the antibody datasheet for recommended fixation protocols.
Ensure adequate permeabilization (e.g., with Triton X-100) to allow the antibody to access
the centrosome.

Quantitative Data Summary

Antibody Application Recommended Dilution Range
Western Blot (WB) 1:500 - 1:20,000
Immunofluorescence (IF) /

_ 1:100 - 1:1,000
Immunocytochemistry (ICC)
Immunoprecipitation (IP) 0.5-4.0 ug per 1.0-3.0 mg of lysate
Immunohistochemistry (IHC) 1:20 - 1:1,000

Note: These are general ranges. Always refer to the specific antibody datasheet for optimal, lot-
specific recommendations and perform your own titration for best results.

Key Experimental Protocols
Western Blotting Protocol for SASS6

o Sample Preparation: Lyse cells in RIPA buffer supplemented with a protease inhibitor
cocktail. Determine protein concentration using a BCA assay.

» Electrophoresis: Mix 20-30 pg of protein lysate with Laemmli sample buffer, boil for 5-10
minutes at 95-100°C, and load onto an SDS-PAGE gel (a 7.5% gel is suitable for the ~74
kDa SASS6 protein).

o Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or
BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

Primary Antibody Incubation: Incubate the membrane with the SASS6 primary antibody at
the recommended dilution (e.g., 1:1000) in blocking buffer overnight at 4°C with gentle
agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary
antibody (e.g., anti-rabbit IgG) at the appropriate dilution in blocking buffer for 1 hour at room
temperature.

Washing: Repeat the washing step as in step 6.

Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal and
image the blot.

Immunofluorescence Protocol for SASS6

Cell Culture: Grow cells on sterile glass coverslips in a petri dish.

Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room
temperature, or with ice-cold methanol for 10 minutes at -20°C.

Washing: Wash the cells three times with PBS.

Permeabilization: If using PFA fixation, permeabilize the cells with 0.1-0.25% Triton X-100 in
PBS for 10 minutes.

Blocking: Block with 1-5% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room
temperature.

Primary Antibody Incubation: Incubate with the SASS6 primary antibody at the
recommended dilution (e.g., 1:200) in blocking buffer for 1-2 hours at room temperature or
overnight at 4°C.

Washing: Wash the cells three times with PBST.
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e Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody
(e.g., Alexa Fluor 488 anti-rabbit) in blocking buffer for 1 hour at room temperature in the
dark.

e Washing: Repeat the washing step as in step 7.

o Counterstaining and Mounting: Stain the nuclei with DAPI for 5 minutes. Mount the
coverslips onto microscope slides using an anti-fade mounting medium.

Imaging: Visualize the cells using a fluorescence microscope.

Signaling Pathways and Workflows
Centriole Duplication Pathway

The following diagram illustrates the core pathway of centriole duplication, highlighting the
central role of SASS6. The process is initiated by the master kinase PLK4, which then recruits
STIL and SASS6 to the site of new centriole formation. SASS6 is crucial for forming the
cartwheel structure that templates the new centriole.

GG initiates Cartwheel emplates Procentriole
Formation Assembly

Click to download full resolution via product page

PLK4 Kinase

Caption: Core pathway of centriole duplication initiation.

SASS6 Antibody Western Blot Workflow

This diagram outlines the key steps in performing a Western Blot experiment using a SASS6
antibody.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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